1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
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Overview
Description
1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a synthetic organic compound that features a urea moiety linked to a benzyl group and a hydroxy-indene derivative
Mechanism of Action
Target of Action
The primary targets of the compound “1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea” are currently unknown. The compound is structurally similar to imidazole derivatives, which are known to interact with a broad range of targets, including various enzymes and receptors . .
Mode of Action
The mode of action of this compound is also not explicitly known. Given its structural similarity to imidazole derivatives, it might interact with its targets in a similar manner. Imidazole derivatives often bind to their targets via hydrogen bonding, ionic interactions, and hydrophobic interactions . The exact changes resulting from this interaction would depend on the specific target.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infections . .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized by various enzymes in the liver and excreted in the urine . The bioavailability of this compound would depend on these properties.
Result of Action
Imidazole derivatives can have a variety of effects at the molecular and cellular level, including inhibiting enzyme activity, modulating receptor signaling, and affecting gene expression . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action and efficacy can be influenced by the physiological environment in the body, including the presence of other drugs, the state of the immune system, and various disease conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea typically involves the reaction of benzyl isocyanate with a hydroxy-indene derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions to prevent decomposition of the reactants. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the indene moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or other chromium-based oxidants.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy-indene moiety and a benzyl-urea linkage allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-benzyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(19-12-14-6-2-1-3-7-14)20-13-18(22)10-15-8-4-5-9-16(15)11-18/h1-9,22H,10-13H2,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEZDMLSQYPBFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)NCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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